molecular formula C6H10O7 B1617931 2,3,4,6-Tetrahydroxy-5-oxohexanoic acid CAS No. 3470-36-8

2,3,4,6-Tetrahydroxy-5-oxohexanoic acid

Cat. No. B1617931
CAS RN: 3470-36-8
M. Wt: 194.14 g/mol
InChI Key: IZSRJDGCGRAUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Keto-D-gluconate, also known as 5-dehydrogluconate or D-tagaturonate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. 5-Keto-D-gluconate is soluble (in water) and a weakly acidic compound (based on its pKa). 5-Keto-D-gluconate has been primarily detected in feces.

Scientific Research Applications

Mass Spectrometric Characterization

2,3,4,6-Tetrahydroxy-5-oxohexanoic acid, a monocarboxylic acid, has been characterized using electrospray ionization coupled to mass spectrometry. This method elucidates fragmentation pathways and aids in understanding the molecular structure and behavior of such acids (Kanawati et al., 2007).

Synthesis and Anti-inflammatory Properties

This compound has been involved in synthetic pathways to produce molecules exhibiting anti-inflammatory properties, and as an intermediate in the synthesis of fluorescent molecules used for studying lipid bilayers in biological membranes (Balo et al., 2000).

Eicosanoid Biosynthesis

A series of 6-aryl-4-oxohexanoic acids, including this compound, has been synthesized and studied for their effects on eicosanoid biosynthesis and anti-inflammatory activities (Abouzid et al., 2007).

Biotransformation in Environmental Systems

This compound has been studied in the context of biotransformation in river sediment systems, providing insights into environmental degradation pathways and impacts of related chemicals (Zhao et al., 2013).

Synthesis of Statin Precursors

The compound has been explored in the synthesis of statin precursors, demonstrating its importance in the pharmaceutical industry for creating cholesterol-lowering drugs (Tararov et al., 2006).

Biotransformation by Fungi

Research includes the biotransformation of related fluorotelomer alcohols by fungi, indicating potential applications in bioremediation (Tseng et al., 2014).

properties

IUPAC Name

2,3,4,6-tetrahydroxy-5-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSRJDGCGRAUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859810
Record name Hex-5-ulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Keto-D-gluconate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011731
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

3470-36-8
Record name Calcium bis[D-xylo-hex-5-ulosonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Keto-D-gluconate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011731
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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